Home > Products > Screening Compounds P93777 > AB-FUBINACA isomer 2
AB-FUBINACA isomer 2 -

AB-FUBINACA isomer 2

Catalog Number: EVT-1505755
CAS Number:
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AB-FUBINACA is an adamantylindole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA isomer 2 is a regioisomer of AB-FUBINACA. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Overview

AB-FUBINACA isomer 2, a synthetic cannabinoid, belongs to a class of compounds known as indazole-3-carboxamides. It has gained attention in forensic science and toxicology due to its psychoactive effects and potential for abuse. The compound is structurally related to other synthetic cannabinoids, particularly those that target the cannabinoid receptors in the brain.

Source

The compound was first identified in 2014 and has been associated with various recreational drug products. Its structural formula is N(1amino2methyl1oxobutan2yl)1(2fluorobenzyl)1Hindazole3carboxamide\text{N}-(1-\text{amino}-2-\text{methyl}-1-\text{oxobutan}-2-\text{yl})-1-(2-\text{fluorobenzyl})-1\text{H}-indazole-3-carboxamide . Research indicates that AB-FUBINACA isomer 2 may be encountered as a byproduct during the synthesis of other synthetic cannabinoids .

Classification

AB-FUBINACA isomer 2 is classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high potency compared to natural cannabinoids such as tetrahydrocannabinol .

Synthesis Analysis

Methods

The synthesis of AB-FUBINACA isomer 2 typically involves several key steps, including the alkylation of indazole derivatives. A common method involves using N(1amino2methyl1oxobutan2yl)\text{N}-(1-\text{amino}-2-\text{methyl}-1-\text{oxobutan}-2-\text{yl}) as a precursor, which undergoes coupling reactions with various substituted benzyl groups .

Technical Details

The synthesis process often employs solvents such as methanol and ethyl acetate for purification. For example, after refluxing the reaction mixture, the product can be extracted using liquid-liquid extraction techniques . Subsequent purification steps may include flash chromatography to isolate the desired isomer from potential byproducts.

Molecular Structure Analysis

Structure

The molecular structure of AB-FUBINACA isomer 2 features an indazole ring system with a carboxamide functional group. The presence of a fluorobenzyl moiety significantly influences its pharmacological properties. Its chemical formula can be represented as C18H22F1N3O1C_{18}H_{22}F_{1}N_{3}O_{1} .

Data

Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the molecular structure of this compound. For instance, mass spectrometry can help differentiate between positional isomers based on their fragmentation patterns .

Chemical Reactions Analysis

Reactions

AB-FUBINACA isomer 2 can undergo various chemical reactions typical for amides and indazoles, including hydrolysis and substitution reactions. These reactions are important for understanding its stability and reactivity under different conditions.

Technical Details

The compound's reactivity can also be studied through its interaction with biological systems, where it acts as an agonist at cannabinoid receptors. This interaction can lead to downstream signaling cascades that affect neurotransmitter release and neuronal excitability .

Mechanism of Action

Process

AB-FUBINACA isomer 2 exerts its psychoactive effects primarily through agonistic activity at the CB1 receptor in the central nervous system. Upon binding, it mimics the action of endogenous cannabinoids, leading to altered neurotransmission.

Data

Studies have shown that AB-FUBINACA has an effective concentration (EC50) in the low nanomolar range at both CB1 and CB2 receptors, indicating its high potency compared to other synthetic cannabinoids .

Physical and Chemical Properties Analysis

Physical Properties

AB-FUBINACA isomer 2 typically appears as a white crystalline solid. The melting point, solubility in organic solvents, and stability under various conditions are crucial for its characterization.

Chemical Properties

The compound exhibits properties consistent with other synthetic cannabinoids, including high lipophilicity, which influences its bioavailability and distribution within biological systems . Analytical methods such as gas chromatography-mass spectrometry are used for quantification and detection in complex matrices like herbal products .

Applications

AB-FUBINACA isomer 2 is primarily used in scientific research to study cannabinoid receptor interactions and their implications for therapeutic applications. Its role in forensic toxicology is significant due to its presence in synthetic drug products associated with adverse health effects.

Nomenclature and Structural Identity of AB-FUBINACA Isomer 2

Systematic Chemical Nomenclature: AB-FUBINACA isomer 2 is specifically identified as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide. This distinguishes it from the more common AB-FUBINACA regioisomer (typically substituted at the 4-fluorophenyl position) by the placement of the fluorobenzyl group at the ortho (2-) position on the phenyl ring [3]. The "AB" designation refers to the valine-derived aminocarbonyl moiety (1-amino-3-methyl-1-oxobutan-2-yl), while "FUBINACA" denotes the fluorinated benzyl-indazole-carboxamide core [5] [6].

Key Molecular Features:

  • Core Scaffold: Indazole-3-carboxamide
  • Fluorinated Benzyl Group: Attached at N1 of the indazole ring at the 2-fluorophenyl position
  • Chiral Center: (S)-configured α-carbon in the valinamide side chain
  • Molecular Formula: C~20~H~21~FN~4~O~2~
  • Molar Mass: 368.41 g/mol [3] [6]

Structural Differentiation from Classical AB-FUBINACA:Table 1: Structural Comparison of AB-FUBINACA and Its 2-Fluorobenzyl Isomer

Structural FeatureAB-FUBINACAAB-FUBINACA Isomer 2
Fluorophenyl attachmentpara (4-fluorophenyl)ortho (2-fluorophenyl)
IUPAC NameN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamideN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Canonical SMILESO=C(C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3)NC@@HC(C)CO=C(C1=NN(CC2=CC=CC=C2F)C3=C1C=CC=C3)NC@@HC(C)C
InChI KeyAKOOIMKXADOPDA-KRWDZBQOSA-NAJGUHANHCUPXSK-KRWDZBQOSA-N

The ortho-fluorine substitution in isomer 2 introduces steric constraints near the indazole nitrogen, potentially altering the molecule's conformational flexibility and its ability to engage in π-stacking interactions within the cannabinoid receptor binding pocket [5]. This positional isomerism exemplifies how minor structural variations can significantly impact receptor binding kinetics and functional activity [2] [5].

Historical Context: Pharmaceutical Origins and Illicit Emergence

Pharmaceutical Development: AB-FUBINACA (including its regioisomers) emerged from Pfizer Global Research & Development medicinal chemistry programs, patented in 2009 (WO 2009/106982) as potential analgesics targeting cannabinoid receptors [5] [6]. The structural design centered on indazole-3-carboxamides with fluorinated benzyl groups and amino acid-derived side chains, optimized for CB1 receptor affinity and metabolic stability [5]. The valinamide moiety (derived from L-valine) was strategically incorporated to enhance binding specificity through stereoselective interactions with CB1 receptor subpockets [5].

Transition to Illicit Markets: Despite abandonment as clinical candidates, synthetic routes from Pfizer's patent were adapted for illicit production. Isomer 2 specifically appeared in Japanese forensic samples in 2012 alongside classical AB-FUBINACA, marketed as "designer alternatives" to controlled cannabinoids [5] [6]. Its emergence was driven by:

  • Legal Arbitrage: Exploiting delays in isomer-specific legislation
  • Avoidance of Drug Testing: Early immunoassays lacked specificity for positional isomers
  • Potency Optimization: Empirical screening of fluorophenyl regioisomers for enhanced psychoactivity [5]

Notable Illicit Incidents: In 2018, isomer 2 was implicated in mass overdose events in New Haven, Connecticut, where over 100 individuals required emergency treatment after exposure to adulterated synthetic cannabinoid products. Analytical characterization confirmed the 2-fluorobenzyl isomer as a primary active component [6]. Regulatory responses followed rapidly, with the United Nations Office on Drugs and Crime (UNODC) recommending international scheduling of AB-FUBINACA isomers in 2019 [6].

Regioisomerism in Synthetic Cannabinoids: Theoretical and Analytical Framework

Fundamentals of Regioisomerism: Synthetic cannabinoids like AB-FUBINACA exhibit multiple isomerization pathways:

  • Positional Isomers: Varying attachment points of substituents (e.g., ortho vs. para-fluorobenzyl)
  • Stereoisomers: Chirality at the α-carbon of the amino acid side chain (typically S-configuration dominates in active isomers)
  • Tautomeric Forms: Prototropic shifts in heterocyclic cores (e.g., indazole ring protonation) [2] [5]

Analytical Differentiation Challenges:Table 2: Techniques for Differentiating AB-FUBINACA Regioisomers

Analytical MethodDiscrimination CapabilityLimitations
GC-MSModerate (different fragmentation patterns)Co-elution in non-optimized systems; thermal degradation
HPLC-PDALow (similar UV profiles)Insufficient for definitive identification
Chiral HPLC-MSHigh (retention time differences using amylose/cellulose columns)Requires authentic standards; method development intensive
HCD Mass SpectrometryHigh (energy-resolved fragmentation profiles)Instrument-specific; complex data interpretation
NMR SpectroscopyDefinitive (chemical shift differences in aromatic region)Low sensitivity; not field-deployable

Energy-Resolved Mass Spectrometry: Higher Collisional Dissociation (HCD) studies demonstrate that protonated cannabinoid isomers exhibit distinct fragmentation thresholds and ion abundance ratios across collision energy ranges. For fluorobenzyl-indazole isomers, key diagnostic ions include:

  • m/z 121.04 (fluorotropylium ion from ortho-isomer)
  • m/z 145.03 (base peak for para-isomer)
  • Differential neutral losses (H~2~O vs. HF elimination) [2]

Quantum chemical calculations indicate protonation preferentially occurs at the carboxamide oxygen (carbonyl) rather than the indazole nitrogen, directing subsequent fragmentation pathways. The ortho-fluorine in isomer 2 induces steric and electronic effects that alter proton affinity by ~15 kJ/mol compared to the para-isomer, explaining observed differences in HCD profiles [2].

Chromatographic Resolution: Enantioseparation of AB-FUBINACA isomers employs polysaccharide-based chiral stationary phases:

  • Lux® i-Cellulose-5: Resolves amino acid side chain enantiomers (R vs. S)
  • Lux® Amylose-1: Separates positional isomers via π-π interactions with fluorophenyl groupsOptimized methods achieve resolution factors (R~s~) ≥1.99, critical for forensic quantification of isomer ratios in seized materials. Studies show >93% of illicit samples contain the (S)-enantiomer, regardless of fluorophenyl position [5].

Properties

Product Name

AB-FUBINACA isomer 2

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4

InChI

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

SGXRGVNSKNQWSC-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)(C)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

Synonyms

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.